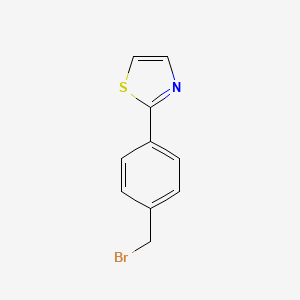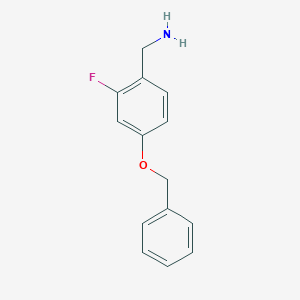
4-Benciloxi-2-fluorobencilamina
Descripción general
Descripción
4-Benzyloxy-2-fluorobenzylamine is an organic compound with the molecular formula C14H14FNO and a molecular weight of 231.26 g/mol. This compound is characterized by the presence of a benzyloxy group and a fluorine atom attached to a benzylamine structure. It is used in various chemical and pharmaceutical applications due to its unique properties.
Aplicaciones Científicas De Investigación
4-Benzyloxy-2-fluorobenzylamine is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and molecular docking studies.
Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Análisis Bioquímico
Biochemical Properties
4-Benzyloxy-2-fluorobenzylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with trypsin-1, a serine protease, affecting its catalytic activity . Additionally, 4-Benzyloxy-2-fluorobenzylamine can bind to certain receptors and transporters, modulating their function and impacting cellular processes.
Cellular Effects
The effects of 4-Benzyloxy-2-fluorobenzylamine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, 4-Benzyloxy-2-fluorobenzylamine has been found to affect cell signaling pathways, such as the MAPK pathway, which plays a crucial role in cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, 4-Benzyloxy-2-fluorobenzylamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . Additionally, 4-Benzyloxy-2-fluorobenzylamine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzyloxy-2-fluorobenzylamine can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have indicated that 4-Benzyloxy-2-fluorobenzylamine is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-Benzyloxy-2-fluorobenzylamine vary with different dosages in animal models. At low doses, the compound has been found to have minimal adverse effects and can modulate specific biochemical pathways . At higher doses, 4-Benzyloxy-2-fluorobenzylamine can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels .
Metabolic Pathways
4-Benzyloxy-2-fluorobenzylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . The compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism . Additionally, 4-Benzyloxy-2-fluorobenzylamine can be metabolized through pathways involving oxidation and conjugation reactions .
Transport and Distribution
The transport and distribution of 4-Benzyloxy-2-fluorobenzylamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, 4-Benzyloxy-2-fluorobenzylamine can be transported across cell membranes by specific transporters, affecting its intracellular concentration and distribution .
Subcellular Localization
4-Benzyloxy-2-fluorobenzylamine exhibits distinct subcellular localization patterns, which can impact its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of 4-Benzyloxy-2-fluorobenzylamine is crucial for its biochemical activity and overall cellular effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-2-fluorobenzylamine typically involves the reaction of 4-fluorobenzylamine with benzyl alcohol under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, such as the Suzuki–Miyaura coupling . This reaction involves the use of boron reagents and palladium catalysts to form the desired product.
Industrial Production Methods
Industrial production of 4-Benzyloxy-2-fluorobenzylamine may involve large-scale synthesis using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyloxy-2-fluorobenzylamine undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated benzylamine derivatives.
Mecanismo De Acción
The mechanism of action of 4-Benzyloxy-2-fluorobenzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, affecting their activity. The presence of the fluorine atom enhances its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzylamine: A simpler structure lacking the benzyloxy group.
4-Methoxybenzylamine: Contains a methoxy group instead of a fluorine atom.
4-Methylbenzylamine: Contains a methyl group instead of a fluorine atom.
Uniqueness
4-Benzyloxy-2-fluorobenzylamine is unique due to the presence of both a benzyloxy group and a fluorine atom, which confer distinct chemical properties and reactivity. This combination enhances its utility in various applications, making it a valuable compound in research and industry.
Propiedades
IUPAC Name |
(2-fluoro-4-phenylmethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEDXWAHUCTSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B1400515.png)
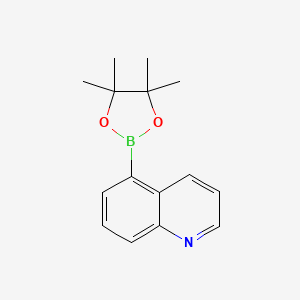
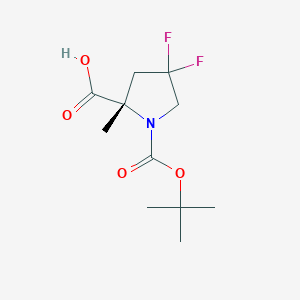
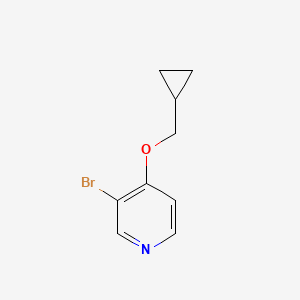
![2-[3-Fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1400519.png)
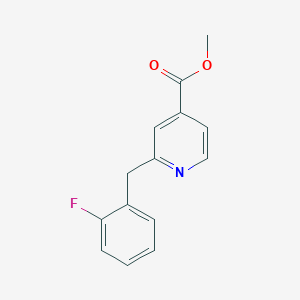

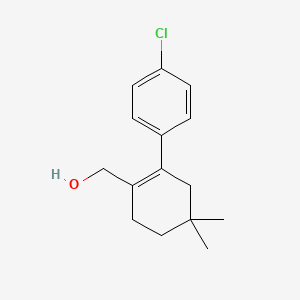

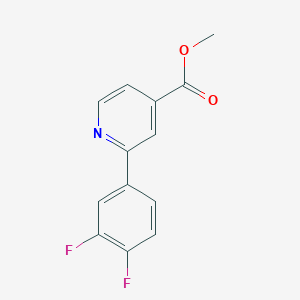

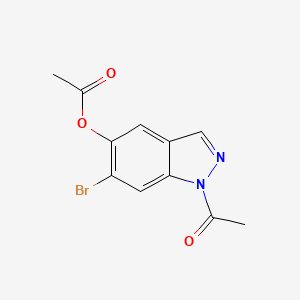
![2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid](/img/structure/B1400532.png)
